Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine
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Overview
Description
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine is a complex organic compound that features a highly functionalized oxetane ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of multiple functional groups, such as the benzyloxycarbonyl and trityl protecting groups, makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the oxetane ring through an intramolecular cyclization reaction. The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate, while the trityl group is added using trityl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process. The scalability of the synthesis would be a key consideration, with steps taken to ensure that the reactions can be performed on a large scale without significant loss of efficiency or increase in cost.
Chemical Reactions Analysis
Types of Reactions
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the benzyloxycarbonyl or trityl groups with other functional groups.
Scientific Research Applications
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxetane ring is particularly important in this regard, as it can participate in ring-opening reactions that release reactive intermediates capable of modifying biological molecules .
Comparison with Similar Compounds
Similar Compounds
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan: Another oxetane-containing compound with similar protective groups.
Azetidine derivatives: Compounds containing a four-membered ring with nitrogen, which share some chemical properties with oxetane derivatives.
Uniqueness
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine is unique due to its specific combination of functional groups and the presence of both benzyloxycarbonyl and trityl protecting groups. This makes it particularly versatile in synthetic applications, allowing for selective reactions at different sites on the molecule.
Properties
IUPAC Name |
(2S)-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O5/c42-34(43)33(40-36(25-45-26-36)24-38-35(44)46-23-28-13-5-1-6-14-28)21-32-22-41(27-39-32)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-20,22,27,33,40H,21,23-26H2,(H,38,44)(H,42,43)/t33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEAFHSCQBTLON-XIFFEERXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)NC(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)N[C@@H](CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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